molecular formula C20H21FN2O2 B6084477 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide

Katalognummer B6084477
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: UCQIYTGSRVNIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as FLB-752 or simply as FLB. The purpose of

Wirkmechanismus

FLB acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is primarily located in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor has been shown to modulate a variety of ion channels and signaling pathways, leading to changes in cellular function. FLB has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium signaling and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLB are complex and not fully understood. However, studies have shown that FLB can modulate a variety of cellular processes, including calcium signaling, protein folding, and intracellular trafficking. In addition, FLB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FLB is its high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in vitro and in vivo. In addition, FLB has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of FLB is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Zukünftige Richtungen

There are several potential future directions for research on FLB. One area of interest is the development of novel sigma-1 receptor agonists based on the structure of FLB, which could have improved pharmacological properties and therapeutic potential. In addition, further studies are needed to fully elucidate the biochemical and physiological effects of FLB, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new experimental paradigms for studying the function of sigma-1 receptors in vivo could lead to a better understanding of the role of these receptors in normal physiology and disease.

Synthesemethoden

FLB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with 4-fluorobenzylamine, followed by the addition of pyrrolidine and the use of a coupling agent to form the final product. This method has been optimized to produce high yields of FLB with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

FLB has been the subject of extensive research in the field of neuroscience due to its potential as a tool for studying the function of certain receptors in the brain. Specifically, FLB has been shown to bind with high affinity to the sigma-1 receptor, which has been implicated in a variety of physiological processes, including pain perception, memory, and mood regulation. FLB has been used in a number of studies to investigate the role of sigma-1 receptors in these processes, as well as to explore the potential therapeutic applications of sigma-1 receptor agonists.

Eigenschaften

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-7-14(2)9-16(8-13)20(25)22-18-10-19(24)23(12-18)11-15-3-5-17(21)6-4-15/h3-9,18H,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIYTGSRVNIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.